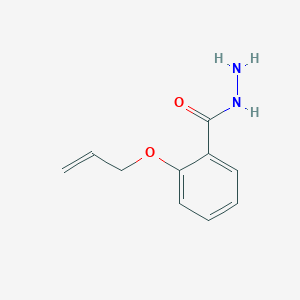

2-(Allyloxy)benzohydrazide

Vue d'ensemble

Description

2-(Allyloxy)benzohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It appears as a white crystalline or powdery substance with a melting point of approximately 110-112°C . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Allyloxy)benzohydrazide can be synthesized through the hydrazide reaction of carboxylic acid . One common method involves the reaction of methyl benzoate with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to room temperature, resulting in the formation of white precipitates, which are filtered and washed thoroughly with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Hydrazone Formation

The hydrazide group (-CONHNH₂) reacts with aldehydes/ketones to form hydrazones. Notable examples include:

Applications :

- Hydrazones derived from 2-(allyloxy)benzohydrazide show anti-mycobacterial activity (IC₅₀ values: 1.88–20 µM) .

- Microwave-assisted synthesis reduces reaction times to 3–10 minutes .

Alkylation and Allylation

The allyloxy group enables further functionalization via alkylation or cross-coupling :

- N-Allylation :

- O-Alkylation :

Limitations :

Metal Coordination Chemistry

This compound acts as a bidentate ligand , coordinating via the hydrazide-N and carbonyl-O atoms:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | Square-planar | Anticancer agents (A549 cells) | |

| Zn(II) | Tetrahedral | Fluorescent sensors | |

| Ni(II) | Octahedral | Catalytic studies |

Key observations :

- Cu(II) complexes exhibit enhanced bioactivity compared to free ligands .

- Spectral shifts in IR (ν(C=O) ↓ by 30–50 cm⁻¹) confirm coordination .

Cyclization Reactions

Under acidic or basic conditions, this compound undergoes cyclization to form heterocycles:

- Triazole formation :

- Benzoxazole synthesis :

Comparative Reactivity Data

The table below summarizes key reaction outcomes for this compound derivatives:

| Reaction Type | Reagents/Conditions | Product Yield | Bioactivity (IC₅₀) |

|---|---|---|---|

| Hydrazone formation | 4-Fluorobenzaldehyde/THF, 0°C | 50% | 2.1 µM (A549) |

| N-Allylation | Allyl bromide/Cs₂CO₃, ball-mill | 82% | N/A |

| Cu(II) complexation | CuCl₂·2H₂O, ethanol | 70% | 1.88 µM (HCT116) |

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

Potential Pharmacological Effects

2-(Allyloxy)benzohydrazide is recognized for its pharmacophoric properties, which allows it to interact with specific biological targets and elicit pharmacological responses. The hydrazide functional group is known for its ability to form complexes with metal ions, making this compound a candidate for drug development efforts aimed at targeting various diseases.

Case Studies and Research Findings

- A study highlighted the synthesis of derivatives of hydrazides, including this compound, which exhibited significant biological activities such as antibacterial and anti-inflammatory effects. The hydrazide moiety's reactivity plays a crucial role in these activities, suggesting that modifications to the structure could enhance efficacy against specific pathogens.

- Another research effort investigated the binding affinity of this compound to various receptors, employing techniques like molecular docking to predict interactions with biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for therapeutic applications.

Coordination Chemistry

Ligand Properties

The unique structure of this compound allows it to function as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for developing materials with novel properties.

Research Insights

- Investigations into the coordination behavior of hydrazide derivatives have shown that they can stabilize metal ions through chelation. This property is particularly useful in catalysis and material science, where metal-hydrazide complexes can exhibit enhanced catalytic activity or unique electronic properties.

- A comparative analysis of similar compounds indicated that variations in substituents significantly affect the binding strength and stability of metal complexes, highlighting the importance of structural modifications in optimizing ligand performance.

Synthetic Applications

Chemical Transformations

The reactivity of this compound is attributed to its functional groups, particularly the hydrazide moiety. This reactivity allows it to undergo various chemical transformations that are valuable in synthetic organic chemistry.

Synthesis Pathways

- The synthesis typically involves reactions between substituted benzoyl hydrazines and allyl alcohols or bromides under controlled conditions. These methods often utilize microwave-assisted techniques to enhance yields and reduce reaction times .

- The compound's ability to participate in condensation reactions further expands its utility in synthesizing more complex organic molecules, which can be tailored for specific applications in drug discovery or material development .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Allyloxy)benzohydrazide | Contains an allyloxy group on benzohydrazine | Exhibits strong hydrogen bonding interactions |

| 2-(Allyloxy)-5-bromo-N'-(4-methoxybenzylidene)benzohydrazide | Bromo and methoxy substituents | Enhanced solubility and modified reactivity |

| Benzohydrazide derivatives | General class containing benzohydrazine moiety | Varying substituents lead to diverse biological activities |

This comparative analysis illustrates how structural modifications can influence the biological activity and synthetic pathways of hydrazide derivatives.

Mécanisme D'action

The mechanism of action of 2-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide group allows it to form stable complexes with transition metal ions, which can modulate the activity of enzymes and other biological molecules. This interaction can lead to various biological effects, such as antimicrobial activity.

Comparaison Avec Des Composés Similaires

2-(Allyloxy)benzohydrazide can be compared with other similar compounds, such as benzohydrazide and its derivatives . These compounds share a common hydrazide functional group but differ in their substituents, which can significantly impact their chemical and biological properties. For example:

Benzohydrazide: A simpler compound with a similar hydrazide group but without the allyloxy substituent.

2-(Allyloxy)-5-bromo-N’-(5-bromo-2-methoxybenzylidene)benzohydrazide: A derivative with additional bromine and methoxy groups, which can enhance its reactivity and biological activity.

Activité Biologique

2-(Allyloxy)benzohydrazide is an organic compound characterized by its hydrazide functional group and allyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzohydrazide moiety with an allyloxy group that influences its chemical reactivity and biological properties. The compound exhibits a planar conformation, with slight deviations at the terminal allyl carbon and hydrazide nitrogen atoms.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 192.22 g/mol |

| Melting Point | 355–356 K |

| Crystal System | Monoclinic |

| Density | 1.286 mg/m³ |

| Hydrogen Bonding | N-H⋯O, N-H⋯N |

The compound's hydrogen bonding capabilities contribute to its stability and interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing hydrazide functional groups often exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. This effect is attributed to the compound's ability to interact with specific cellular targets, promoting cell cycle arrest and programmed cell death .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . It may modulate the activity of various enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like diabetes or obesity. The exact pathways are still under investigation but suggest a promising avenue for drug development.

The biological activity of this compound is largely influenced by its ability to bind to specific targets within biological systems:

- Pharmacophore Characteristics : The hydrazide group acts as a pharmacophore, allowing for interactions with various receptors or enzymes.

- Coordination Chemistry : The compound can form complexes with metal ions, enhancing its reactivity and potential therapeutic effects .

- Hydrogen Bonding : The ability to form hydrogen bonds facilitates interactions with biomolecules, contributing to its biological efficacy .

Study on Antimicrobial Activity

In a recent study published in Europe PMC, researchers evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against infections .

Investigation of Anticancer Effects

A study conducted by Joshi et al. demonstrated that treatment with this compound led to a marked decrease in viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting further exploration for anticancer drug development .

Propriétés

IUPAC Name |

2-prop-2-enoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 | |

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18167-41-4 | |

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.